(2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
(2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
Brand Name:
Vulcanchem
CAS No.:
141979-69-3
VCID:
VC0131015
InChI:
InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1
SMILES:
CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+]
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
(2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate
CAS No.: 141979-69-3
Main Products
VCID: VC0131015
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
CAS No. | 141979-69-3 |
---|---|
Product Name | (2R)-2-Azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate |
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | (2R)-2-azaniumyl-3-(4-methyl-1H-indol-3-yl)propanoate |
Standard InChI | InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 |
Standard InChIKey | FPJGLSZLQLNZIW-SECBINFHSA-N |
Isomeric SMILES | CC1=C2C(=CC=C1)NC=C2C[C@H](C(=O)[O-])[NH3+] |
SMILES | CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+] |
Canonical SMILES | CC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+] |
PubChem Compound | 6951139 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume